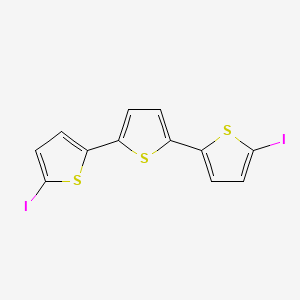

2,5-bis(5-iodothiophen-2-yl)thiophene

Description

Properties

IUPAC Name |

2,5-bis(5-iodothiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTCAGOSLSIKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)I)C3=CC=C(S3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146508 | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104499-99-2 | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘-Diiodo-2,2’:5’,2’‘-terthiophene typically involves the iodination of 2,2’:5’,2’‘-terthiophene. One common method is the reaction of 2,2’:5’,2’'-terthiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene can undergo substitution reactions where the iodine atoms are replaced by other functional groups. For example, it can react with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: While less common, 5,5’‘-Diiodo-2,2’:5’,2’'-terthiophene can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Grignard reagents, organolithium compounds, palladium catalysts.

Coupling Reactions: Boronic acids or esters, palladium catalysts, bases such as potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.

Major Products:

Substitution Reactions: New terthiophene derivatives with various functional groups.

Coupling Reactions: Biaryl compounds with extended conjugation.

Oxidation and Reduction Reactions: Modified terthiophene compounds with altered oxidation states.

Scientific Research Applications

Materials Science

1.1 Organic Electronics

The compound is recognized for its potential in organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its thiophene units contribute to effective charge transport properties, making it suitable for use in semiconducting materials.

- Charge Transport Properties : The presence of iodine substituents enhances the electronic properties by facilitating intermolecular interactions and improving charge mobility. This has been demonstrated in studies where thiophene-based polymers exhibited enhanced conductivity due to similar structural motifs .

1.2 Photonic Applications

2,5-bis(5-iodothiophen-2-yl)thiophene can be incorporated into photonic devices due to its ability to absorb light in the visible range and its potential for fluorescence. The compound's optical characteristics make it a candidate for applications in light-emitting diodes (LEDs) and sensors.

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiophene derivatives, including this compound. In comparative studies, this compound demonstrated significant activity against various bacterial strains, suggesting its potential as a lead compound in drug development .

2.2 Antitumor Activity

The compound has been investigated for its antitumor properties. Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on structurally similar compounds have reported promising results in targeting specific cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki or Stille coupling. These methods allow for the introduction of various substituents that can modify the compound's properties and enhance its functionality.

| Synthesis Method | Description | Yield |

|---|---|---|

| Suzuki Coupling | Involves coupling aryl boronic acids with halogenated thiophenes | Moderate to High |

| Stille Coupling | Utilizes organotin reagents to form carbon-carbon bonds | Variable |

Case Studies

4.1 Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound was found to exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, providing a quantitative measure of its antimicrobial potential .

4.2 Case Study: Antitumor Mechanism Exploration

Another research effort focused on elucidating the mechanisms by which thiophene derivatives exert antiproliferative effects on cancer cells. The study employed molecular docking techniques alongside in vitro assays to demonstrate that this compound interacts with specific cellular targets involved in tumor growth regulation .

Mechanism of Action

The mechanism of action of 5,5’‘-Diiodo-2,2’:5’,2’‘-terthiophene is primarily related to its electronic properties. The presence of iodine atoms at the 5 and 5’’ positions significantly alters the electronic distribution within the terthiophene ring system, enhancing its ability to participate in electronic conduction and charge transfer processes. This makes it an effective component in organic electronic devices, where it can facilitate the movement of electrons or holes through the material.

Comparison with Similar Compounds

Key Compounds:

BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) CAS No.: 7128-64-5 Molecular Formula: C₂₆H₂₆N₂O₂S Synthesis: Prepared via condensation reactions involving thiophene-2,5-dicarboxaldehyde and tert-butyl-substituted benzoxazole precursors . Applications: Widely used as a fluorescent whitening agent in textiles and plastics due to its strong UV absorption and emission properties .

2,5-Bis(6-cyanoindol-2-yl)thiophene (29b) Synthesis: Derived from 2,5-bis(4-cyano-2-nitrostyryl)thiophene via reduction with triethylphosphine (37% yield) . Significance: Demonstrates the versatility of thiophene cores in forming π-conjugated systems for optoelectronic materials.

5-(4,5-Bis(4-(diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b) Synthesis: Prepared via Suzuki-Miyaura coupling with Pd(PPh₃)₂Cl₂ catalysis (85% yield) . Properties: Exhibits extended conjugation for organic semiconductors, with a melting point of 75–80°C .

Physicochemical and Optoelectronic Properties

BBOT :

- Melting Point : 140–145°C (for derivatives) .

- Optical Properties : Strong absorption at 365 nm and fluorescence emission in the blue region, ideal for UV stabilization .

- Thermal Stability : Stable up to 300°C, suitable for high-temperature polymer processing .

6b (Diphenylamino-substituted thiophene) :

- Melting Point : 75–80°C .

- Electronic Properties : Extended π-conjugation enhances hole mobility in organic field-effect transistors (OFETs) .

Hypothesized Properties of 2,5-Bis(5-iodothiophen-2-yl)thiophene :

- Polarizability : High due to iodine's electron-deficient nature, favoring charge-transfer interactions.

- Solubility: Likely lower than BBOT or cyano-substituted analogs, requiring halogen-friendly solvents (e.g., chloroform or DMF).

- Optical Bandgap : Expected to be narrower than BBOT, enabling absorption in visible light regions for photovoltaic applications .

Biological Activity

2,5-bis(5-iodothiophen-2-yl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural properties, may exhibit various pharmacological effects, including antimicrobial and anticancer activities. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of two iodinated thiophene rings connected by a central thiophene unit. This configuration imparts specific electronic properties that can influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, a study demonstrated that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. The presence of iodine is believed to play a crucial role in this increased activity by enhancing the compound's lipophilicity and membrane permeability .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that thiophene derivatives can induce apoptosis in cancer cells through the activation of specific cellular pathways. For example, a study highlighted that certain thiophene compounds can inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and survival .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Anticancer | Apoptosis induction | |

| Antifungal | Cell wall synthesis inhibition |

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for non-halogenated thiophenes, indicating a strong correlation between iodine substitution and enhanced antimicrobial activity .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of thiophene derivatives included this compound. The study revealed that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. Mechanistic studies indicated that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Cellular Membranes : The iodinated structure enhances membrane permeability, allowing for better interaction with cellular targets.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that upon exposure to light or specific wavelengths, this compound can generate ROS, leading to oxidative stress in target cells.

Q & A

Q. What are the recommended synthetic routes for 2,5-bis(5-iodothiophen-2-yl)thiophene, and what challenges are associated with its purification?

Methodological Answer: A common approach involves Stille cross-coupling reactions , where iodothiophene monomers are coupled with stannylated thiophene derivatives under microwave-assisted conditions in anhydrous chlorobenzene . Challenges include:

- Solubility issues : Polymers or intermediates with short side chains may exhibit poor solubility in chloroform, complicating purification via Soxhlet extraction. Evidence shows yields drop significantly for insoluble fractions .

- Side reactions : Iodine substituents may participate in unintended coupling or degradation; rigorous reaction monitoring (e.g., TLC, NMR) is essential.

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemical outcomes and confirms iodine substitution patterns. For example, coupling constants in thiophene rings help verify connectivity .

- Elemental analysis : Validates stoichiometry, particularly critical for iodine content due to its high atomic mass .

- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight, especially for oligomeric or polymeric derivatives .

Advanced Research Questions

Q. How do the electronic properties of this compound compare to non-iodinated analogs, and what computational methods validate these differences?

Methodological Answer:

- Iodine’s electron-withdrawing effect : Reduces HOMO-LUMO gaps compared to non-iodinated thiophenes, enhancing charge transport in conjugated systems. Computational studies using density functional theory (DFT) (e.g., B3LYP/6-31G*) model these effects by incorporating relativistic corrections for iodine’s heavy-atom behavior .

- Validation : Transient absorption spectroscopy experimentally confirms computational predictions of excited-state dynamics, such as intersystem crossing rates influenced by iodine’s spin-orbit coupling .

Q. What strategies mitigate discrepancies between theoretical predictions and experimental observations in the optoelectronic behavior of iodinated thiophene derivatives?

Methodological Answer:

- Parameter refinement : Adjust DFT functionals (e.g., hybrid functionals like ωB97X-D) to better account for dispersion forces and halogen bonding .

- Experimental calibration : Use UV-vis and fluorescence spectroscopy to correlate computed absorption/emission wavelengths with empirical data. For example, iodine’s heavy-atom effect may quench fluorescence, requiring adjustments in theoretical models .

Q. How can this compound be integrated into conjugated polymers for organic electronic devices, and what performance enhancements are observed?

Methodological Answer:

- Polymer design : Incorporate the iodinated monomer into donor-acceptor copolymers via Stille polymerization. Evidence shows improved charge mobility in polymers like PCE11 (PffBT4T-2OD), where iodine enhances intermolecular π-π stacking .

- Device performance : In organic photovoltaics (OPVs), iodine-substituted polymers demonstrate:

- Higher open-circuit voltage (V~OC~) due to deeper HOMO levels.

- Enhanced stability against photooxidation, attributed to iodine’s radical-scavenging properties .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallography and spectroscopy data for iodinated thiophene derivatives?

Methodological Answer:

- Cross-validation : Pair single-crystal X-ray diffraction (SCXRD) with solid-state NMR to resolve discrepancies between predicted (DFT) and observed molecular packing. For example, iodine’s bulky size may distort crystal lattices, altering optical properties .

- Dynamic effects : Time-resolved spectroscopy (e.g., ultrafast TA) can disentangle static (structural) vs. dynamic (electronic) contributions to contradictory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.